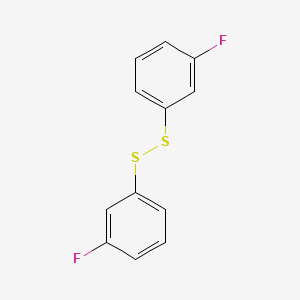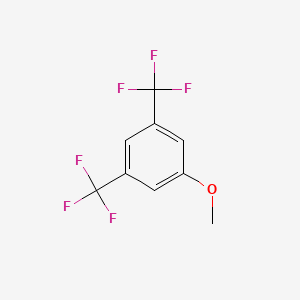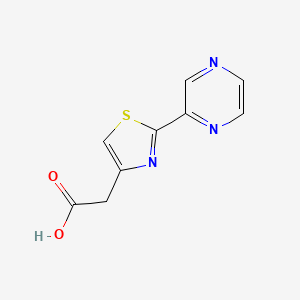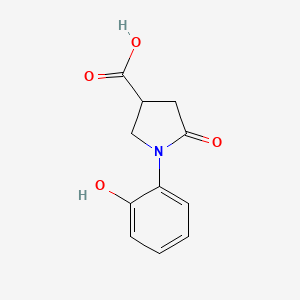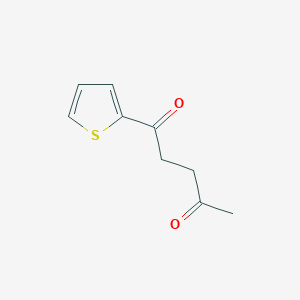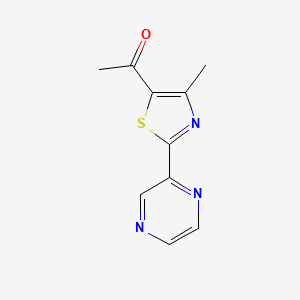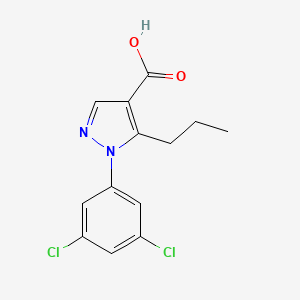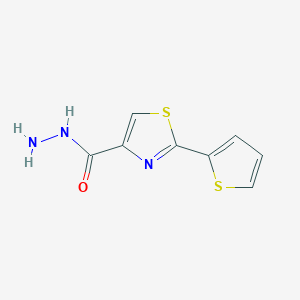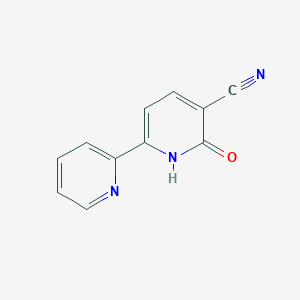![molecular formula C17H14O5 B1333945 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- CAS No. 61429-81-0](/img/structure/B1333945.png)
3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-” is a chemical compound with the linear formula C27H20O8 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound “3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-” is a white to off-white solid . It is soluble in phosphate buffer, pH 7.1 (0.30 mM) .Scientific Research Applications
Anticancer Applications
This compound exhibits potential as a therapeutic agent in cancer treatment. Derivatives of benzofuranone, such as tetrahydroquinoline moieties, have been studied for their anticancer properties. They can act as NF-κB inhibitors, which are useful in anticancer drug research . The ability to modulate key pathways involved in cell proliferation and apoptosis makes this compound a candidate for further investigation in oncology.
Antibacterial and Antifungal Properties
The antibacterial activity of benzofuranone derivatives has been documented, particularly against Gram-positive organisms . These compounds can inhibit essential enzymes in bacterial protein biosynthesis, making them valuable in the development of new antibiotics. Their structure allows for selective inhibition of bacterial enzymes, which is a promising strategy for combating antibiotic resistance.
Anti-inflammatory and Immunological Modulation
Compounds containing the benzofuranone structure have shown anti-inflammatory effects and can modulate immune responses . This makes them relevant for treating various brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis. They could potentially impact conditions involving microglial activation.
Antioxidant Activity
Benzofuranone derivatives have been screened for their antioxidant properties, which are crucial in protecting cells from oxidative stress . This property is significant for preventing age-related diseases and could be beneficial in skincare formulations to combat free radical damage.
Synthetic Intermediate for Complex Molecules
The benzofuranone structure serves as an important precursor for more complex molecules with bio-utilities . Its versatility in chemical reactions allows for the synthesis of a wide range of biologically active compounds, making it a valuable building block in medicinal chemistry.
Biosensing and Bioimaging
While not directly related to the exact compound , structurally similar compounds like indane-1,3-dione have been used in biosensing and bioimaging applications . This suggests potential research avenues for benzofuranone derivatives in these fields, given their structural versatility and reactivity.
Organic Electronics and Photopolymerization
Again, drawing parallels with related structures, benzofuranone derivatives could find applications in organic electronics and photopolymerization due to their electron-accepting properties . This opens up possibilities for their use in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications.
Safety and Hazards
properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYGPPHMQKVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395217 |
Source


|
| Record name | 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |
CAS RN |
61429-81-0 |
Source


|
| Record name | 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


